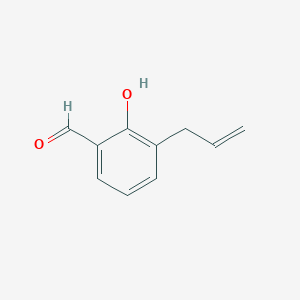

3-Allyl-2-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-7,12H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLWEXRRMUMHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178751 | |

| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24019-66-7 | |

| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Allylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Allyl-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Allyl-2-hydroxybenzaldehyde, a valuable building block in the development of novel pharmaceuticals and complex organic molecules. The primary synthetic route detailed herein involves a two-step process commencing with the O-allylation of salicylaldehyde to yield 2-allyloxybenzaldehyde, followed by a thermal, uncatalyzed Claisen rearrangement. This guide delves into the mechanistic underpinnings of this pericyclic reaction, offers detailed, field-proven experimental protocols, and provides guidance on the characterization of the final product. The content is structured to provide researchers, scientists, and drug development professionals with the necessary information to successfully and safely synthesize and characterize this compound.

Introduction: Significance of this compound

This compound, also known as 3-allyl-salicylaldehyde, is a bifunctional organic compound featuring aldehyde, hydroxyl, and allyl moieties. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The ortho-allyl phenol scaffold is a common structural motif in a variety of biologically active natural products and synthetic compounds. The aldehyde group provides a reactive handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of more complex molecular architectures. Consequently, this compound serves as a key precursor for the synthesis of novel heterocyclic compounds, potential drug candidates, and specialized polymers.

The synthesis of this compound predominantly relies on the aromatic Claisen rearrangement, a powerful and reliable carbon-carbon bond-forming reaction.[1][2] This guide will focus on the practical execution of this synthetic sequence, providing a robust and reproducible methodology.

The Synthetic Pathway: A Two-Step Approach

The most efficient and widely employed synthesis of this compound from readily available starting materials proceeds through a two-step sequence:

-

O-Allylation of Salicylaldehyde: The phenolic hydroxyl group of salicylaldehyde is etherified using allyl bromide in the presence of a weak base to form the intermediate, 2-allyloxybenzaldehyde.

-

Thermal Claisen Rearrangement: The isolated 2-allyloxybenzaldehyde is subjected to high temperatures to induce a[3][3]-sigmatropic rearrangement, yielding the desired this compound.

This strategic approach ensures high regioselectivity, with the allyl group migrating specifically to the ortho position of the hydroxyl group.

Mechanistic Insights: The Aromatic Claisen Rearrangement

The cornerstone of this synthesis is the aromatic Claisen rearrangement, a concerted, intramolecular pericyclic reaction.[1] The mechanism involves the thermal rearrangement of an aryl allyl ether to an ortho-allyl phenol.

The reaction proceeds through a highly ordered, cyclic six-membered transition state.[2] In this transition state, the C-O bond of the ether is cleaved while a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring. This[3][3]-sigmatropic shift results in the formation of a non-aromatic dienone intermediate.

This intermediate then rapidly tautomerizes to the more thermodynamically stable phenolic form, restoring the aromaticity of the ring and yielding the final this compound product. The intramolecular nature of this reaction has been confirmed through crossover experiments, which have shown no formation of mixed products when two different allyl aryl ethers are heated together.[4]

Experimental Protocols

Step 1: Synthesis of 2-Allyloxybenzaldehyde (O-Allylation)

This procedure outlines the etherification of salicylaldehyde with allyl bromide.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Salicylaldehyde | 122.12 | 12.21 g | 0.10 |

| Allyl Bromide | 120.98 | 13.31 g (9.8 mL) | 0.11 |

| Anhydrous Potassium Carbonate | 138.21 | 20.73 g | 0.15 |

| Acetone | 58.08 | 200 mL | - |

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (12.21 g, 0.10 mol) and acetone (200 mL).

-

Stir the mixture until the salicylaldehyde has completely dissolved.

-

Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution. The suspension will turn a pale yellow.

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Add allyl bromide (13.31 g, 0.11 mol) dropwise from a dropping funnel over a period of 30 minutes.

-

Maintain the reaction at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC) (Eluent: Hexane/Ethyl Acetate 9:1). The starting material (salicylaldehyde) will have a lower Rf value than the product (2-allyloxybenzaldehyde).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate using a Buchner funnel and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

The resulting crude oil is 2-allyloxybenzaldehyde. This intermediate is often of sufficient purity to be used directly in the next step. If further purification is required, it can be distilled under reduced pressure.

Step 2: Synthesis of this compound (Claisen Rearrangement)

This procedure details the thermal rearrangement of 2-allyloxybenzaldehyde.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Allyloxybenzaldehyde | 162.19 | 16.22 g | 0.10 |

Equipment:

-

100 mL round-bottom flask

-

Heating mantle or oil bath with a thermometer

-

Short path distillation apparatus (optional, for purification)

-

Claisen adapter

-

Air condenser

Procedure:

-

Place the crude 2-allyloxybenzaldehyde (16.22 g, 0.10 mol) into a 100 mL round-bottom flask.

-

Fit the flask with a Claisen adapter and an air condenser.

-

Heat the flask in a preheated oil bath or with a heating mantle to 200-220 °C.

-

Maintain this temperature for 2-4 hours. The reaction can be monitored by TLC (Eluent: Hexane/Ethyl Acetate 8:2), observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.

-

After the rearrangement is complete, allow the flask to cool to room temperature. The crude product will be a dark oil.

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. Alternatively, vacuum distillation can be employed for purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| IUPAC Name | 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde[5] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected chemical shifts (δ) in CDCl₃ are approximately:

-

9.8 ppm (s, 1H): Aldehyde proton (-CHO).

-

11.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad.

-

7.3-7.5 ppm (m, 2H): Aromatic protons.

-

6.9-7.1 ppm (t, 1H): Aromatic proton.

-

5.9-6.1 ppm (m, 1H): Vinylic proton of the allyl group (-CH=CH₂).

-

5.0-5.2 ppm (m, 2H): Terminal vinylic protons of the allyl group (=CH₂).

-

3.4-3.6 ppm (d, 2H): Methylene protons of the allyl group (-CH₂-).

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~3200-3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~3080 cm⁻¹: C-H stretching of the vinyl group.

-

~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).[6]

-

~1650 cm⁻¹: C=O stretching of the conjugated aldehyde.[6]

-

~1600 and ~1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~910 and ~990 cm⁻¹: Out-of-plane bending of the terminal vinyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 162.19.

Safety Considerations

-

Salicylaldehyde: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Allyl Bromide: Highly flammable, toxic, and a lachrymator. Work in a well-ventilated fume hood and avoid inhalation of vapors.

-

Potassium Carbonate: Irritant. Avoid contact with skin and eyes.

-

High Temperatures: The Claisen rearrangement is conducted at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound via the O-allylation of salicylaldehyde followed by a thermal Claisen rearrangement is a robust and reliable method. This in-depth technical guide has provided the essential mechanistic understanding, detailed experimental protocols, and characterization data necessary for the successful synthesis and identification of this versatile chemical intermediate. The procedures outlined are scalable and can be adapted for various research and development applications. By adhering to the described methodologies and safety precautions, researchers can confidently produce high-purity this compound for their synthetic endeavors.

Visualizations

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Claisen Rearrangement Mechanism

Caption: Mechanism of the aromatic Claisen rearrangement.

References

-

PubChem. 3-Allylsalicylaldehyde. National Center for Biotechnology Information. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

-

Chemistry LibreTexts. Claisen Rearrangement. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Link]

-

Chem-Station. Claisen Rearrangement. [Link]

-

Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

Sources

- 1. Claisen Rearrangement [organic-chemistry.org]

- 2. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

3-Allyl-2-hydroxybenzaldehyde chemical properties

An In-depth Technical Guide to 3-Allyl-2-hydroxybenzaldehyde

Introduction and Core Characteristics

This compound (CAS No. 24019-66-7) is a substituted aromatic aldehyde belonging to the salicylaldehyde family.[1] Its structure is distinguished by a benzaldehyde core with a hydroxyl group at the C2 position and an allyl group (-CH₂CH=CH₂) at the C3 position. This unique arrangement of functional groups—a phenolic hydroxyl, a reactive aldehyde, and a versatile allyl chain—makes it a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry.[1][2] The proximate hydroxyl and aldehyde groups can engage in intramolecular hydrogen bonding and act as a bidentate ligand for metal chelation, influencing its reactivity and physicochemical properties. Its biological activities, including selective enzyme inhibition and potential antitumor effects, are subjects of ongoing research.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its identification, purification, and application in experimental settings.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-3-prop-2-enylbenzaldehyde | [1][3] |

| CAS Number | 24019-66-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.18 g/mol | [1][3] |

| Exact Mass | 162.068079557 Da | [3] |

| Appearance | Data not consistently available; typically a solid or oil | - |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| InChI Key | INLWEXRRMUMHKB-UHFFFAOYSA-N | [1][3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral characteristics are derived from its constituent functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Characteristic Peaks and Signals |

| ¹H NMR | ~11.0 ppm (s, 1H): Phenolic -OH proton, deshielded by intramolecular H-bonding with the aldehyde.[4] ~9.8 ppm (s, 1H): Aldehydic -CHO proton, highly deshielded.[5][4] ~6.9-7.6 ppm (m, 3H): Aromatic protons on the benzene ring.[5] ~5.9 ppm (m, 1H): Internal alkene proton (-CH=CH₂) of the allyl group. ~5.1 ppm (m, 2H): Terminal alkene protons (=CH₂) of the allyl group. ~3.4 ppm (d, 2H): Methylene protons (-CH₂-) of the allyl group. |

| IR Spectroscopy (cm⁻¹) | ~3100-3300 (broad): O-H stretching from the phenolic hydroxyl group, broadened due to hydrogen bonding.[4] ~2750 & ~2850: Characteristic C-H stretching of the aldehyde group.[4] ~1650-1670: Strong C=O stretching of the conjugated aldehyde.[4][6] ~1580-1600 & ~1450-1490: C=C stretching vibrations of the aromatic ring and allyl group.[4] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 162.[3] Key Fragments: m/z = 133 ([M-CHO]⁺), 115, 105.[3] |

Synthesis Pathways

The synthesis of this compound is most classically achieved via a two-step sequence involving a Claisen rearrangement, a powerful and reliable method for forming carbon-carbon bonds ortho to a phenolic hydroxyl group.[7][8] An alternative, though less common, approach is the direct Friedel-Crafts allylation of salicylaldehyde.[1][9]

Primary Synthesis Route: Claisen Rearrangement

This pathway leverages the thermal[8][8]-sigmatropic rearrangement of an allyl aryl ether.[10][11] The process is initiated by the synthesis of the ether intermediate, followed by controlled heating to induce the rearrangement.

-

Step 1: Williamson Ether Synthesis of 2-(Allyloxy)benzaldehyde. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide. This nucleophile then displaces a halide from an allyl halide (e.g., allyl bromide) via an Sₙ2 reaction to yield the allyl ether intermediate. The choice of a polar aprotic solvent like acetone facilitates this reaction.

-

Step 2: Thermal[8][8]-Sigmatropic Rearrangement. The synthesized 2-(allyloxy)benzaldehyde is heated, often without a solvent or in a high-boiling point solvent. The thermal energy drives a concerted, pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho-position (C3) of the aromatic ring.[7][10] A subsequent tautomerization of the dienone intermediate rapidly restores aromaticity to yield the stable this compound product.[7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 24019-66-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. Allyl phenyl ether - Wikipedia [en.wikipedia.org]

- 9. This compound (24019-66-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. byjus.com [byjus.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

3-Allyl-2-hydroxybenzaldehyde spectroscopic data (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for 3-allyl-2-hydroxybenzaldehyde (also known as 3-allyl-salicylaldehyde), a key organic intermediate.[1][2] Aimed at researchers, chemists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior in complex reaction pathways.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₀O₂) has a molecular weight of 162.19 g/mol .[3][4] Its structure incorporates a benzene ring substituted with a hydroxyl group, an aldehyde group, and an allyl group. The strategic placement of these functional groups—the hydroxyl and aldehyde groups ortho to each other, with the allyl group adjacent at the 3-position—creates a unique electronic environment that is clearly delineated by spectroscopic techniques.

The following guide will dissect the data from each major spectroscopic method, correlating specific signals to the corresponding atoms and functional groups within the molecule.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium signal.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-withdrawing aldehyde group and the electron-donating hydroxyl group, along with the allyl substituent, create a distinct pattern of signals in the aromatic and aliphatic regions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.89 | Singlet | - |

| Phenolic (-OH) | ~11.0 | Singlet (broad) | - |

| Aromatic (H-6) | ~7.45 | Doublet of doublets | ~7.6, 1.6 |

| Aromatic (H-4) | ~7.40 | Doublet of doublets | ~7.6, 1.6 |

| Aromatic (H-5) | ~6.95 | Triplet | ~7.6 |

| Allyl (=CH-) | ~5.95 | Multiplet | - |

| Allyl (=CH₂) | ~5.10 | Multiplet | - |

| Allyl (-CH₂-) | ~3.45 | Doublet | ~6.4 |

Causality Behind the Signals:

-

Downfield Aldehyde and Phenolic Protons: The aldehyde proton (~9.89 ppm) is significantly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. The phenolic proton (~11.0 ppm) is also downfield and often broad due to hydrogen bonding and chemical exchange.

-

Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) appear between 6.95 and 7.45 ppm. Their specific shifts and coupling patterns are dictated by the electronic effects of the three substituents. The ortho and para relationships result in characteristic doublet and triplet patterns.

-

Allyl Group Protons: The allyl group gives rise to a classic set of signals: a multiplet for the internal vinyl proton (=CH-), another multiplet for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-CH₂-), which are coupled to the adjacent vinyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~196.5 |

| Aromatic (C-OH) | ~160.0 |

| Aromatic (C-CHO) | ~125.0 |

| Aromatic (C-Allyl) | ~130.0 |

| Aromatic (CH) | ~136.0, 120.0, 118.0 |

| Allyl (=CH-) | ~136.5 |

| Allyl (=CH₂) | ~116.5 |

| Allyl (-CH₂) | ~30.0 |

Interpretation of Key Signals:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal (~196.5 ppm) due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is found far downfield (~160.0 ppm) due to the oxygen's deshielding effect. The other substituted and unsubstituted aromatic carbons appear in the typical range of 118-136 ppm.

-

Allyl Carbons: The carbons of the allyl group are observed in their expected regions, with the sp² hybridized carbons appearing between 116 and 137 ppm and the sp³ hybridized methylene carbon appearing upfield around 30.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

-

Spectrum Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3400-3100 | Broad, Strong |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aldehyde) | ~2850, ~2750 | Medium, Weak |

| C=O Stretch (aldehyde) | ~1650 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C=C Stretch (allyl) | ~1640 | Medium |

| C-O Stretch (phenol) | ~1250 | Strong |

Field-Proven Insights:

-

The broad O-H stretch centered around 3200 cm⁻¹ is indicative of the hydrogen-bonded phenolic hydroxyl group.

-

The strong, sharp peak around 1650 cm⁻¹ is a definitive marker for the conjugated aldehyde carbonyl group.

-

The presence of two weaker C-H stretching bands around 2850 and 2750 cm⁻¹ (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.

-

Absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring, while the peak around 1640 cm⁻¹ corresponds to the C=C double bond of the allyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

| m/z Value | Proposed Fragment | Significance |

| 162 | [C₁₀H₁₀O₂]⁺• | Molecular Ion (M⁺•)[5] |

| 161 | [M-H]⁺ | Loss of a hydrogen atom (often from the aldehyde) |

| 133 | [M-CHO]⁺ | Loss of the formyl radical[5] |

| 121 | [M-C₃H₅]⁺ | Loss of the allyl radical |

| 115 | [M-H-H₂O-CO]⁺ | Complex fragmentation pathway[5] |

| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment[5] |

Mechanistic Claims and Fragmentation: The molecular ion peak at m/z 162 confirms the molecular formula C₁₀H₁₀O₂.[5] The fragmentation pattern is consistent with the proposed structure. Key fragmentation pathways include the loss of the formyl radical (-CHO) to give a stable ion at m/z 133, and the loss of the allyl radical (-C₃H₅) to produce an ion at m/z 121. These characteristic losses are self-validating evidence for the presence of both the aldehyde and allyl groups attached to the hydroxy-benzoyl core.

Caption: Key EI-MS fragmentation pathways for this compound.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of this compound is a classic example of applying multiple spectroscopic techniques in a complementary fashion. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

References

-

National Center for Biotechnology Information. (n.d.). 3-Allylsalicylaldehyde. PubChem. Retrieved from [Link]5]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]]

Sources

An In-Depth Technical Guide to 3-Allyl-2-hydroxybenzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-allyl-2-hydroxybenzaldehyde scaffold is a privileged structure in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, derivatization, and applications. We delve into the mechanistic rationale behind synthetic strategies, offer detailed experimental protocols, and explore the diverse biological activities and material science applications of its derivatives. The inherent reactivity of the aldehyde, phenol, and allyl functional groups provides a rich platform for generating vast chemical diversity, leading to compounds with significant potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as fluorescent sensors.

The Strategic Importance of the this compound Scaffold

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are well-established pharmacophores known for their broad spectrum of biological activities.[1][2] The introduction of an allyl group at the C3 position significantly enhances the molecule's utility for several key reasons:

-

A Gateway to Structural Diversity: The allyl group is a versatile functional handle. It can undergo a wide array of chemical transformations, including oxidation, isomerization, and metathesis, allowing for the creation of complex molecular architectures.

-

Enhanced Bioactivity: The lipophilicity introduced by the allyl group can improve membrane permeability and target engagement. Furthermore, the allyl moiety itself can participate in crucial interactions with biological targets.

-

Tunable Electronic Properties: The position of the allyl group influences the electronic environment of the aromatic ring, the acidity of the phenolic proton, and the reactivity of the aldehyde. This allows for fine-tuning of the molecule's properties for specific applications.

Core Synthesis and Mechanistic Considerations

The most common and efficient route to this compound is through a two-step process involving O-allylation of salicylaldehyde followed by a thermal Claisen rearrangement.

The Ortho-Claisen Rearrangement: A Detailed Protocol and Mechanistic Rationale

The Claisen rearrangement is a powerful, concerted, pericyclic reaction, specifically a[3][3]-sigmatropic rearrangement, that forms a carbon-carbon bond with high atom economy.[3][4]

Step 1: O-Allylation of Salicylaldehyde

The first step is the synthesis of the precursor, 2-(allyloxy)benzaldehyde. This is a standard Williamson ether synthesis.

-

Rationale: Salicylaldehyde is treated with an allyl halide (typically allyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). The base deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide in an Sₙ2 reaction to form the allyl ether. Acetone is a common solvent as it readily dissolves the reactants and is easily removed post-reaction.

Step 2: Thermal Claisen Rearrangement

The synthesized 2-(allyloxy)benzaldehyde is then heated, typically to temperatures between 180-220°C, to induce the rearrangement.[5]

-

Mechanism: The reaction proceeds through a concerted, cyclic transition state.[6][7] The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring.[8] This is an intramolecular process, meaning the allyl group does not detach from the molecule.[3] The initial rearrangement forms a dienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol, yielding the final this compound product.[6][8] The thermodynamic driving force for this reaction is the formation of the stable phenol.[3][6]

Caption: Synthetic workflow for this compound.

Characterization of the Core Scaffold: A Self-Validating Approach

Confirming the structure and purity of the synthesized this compound is critical. A combination of spectroscopic methods provides a definitive fingerprint of the molecule.

| Technique | Key Features and Expected Values | Rationale |

| ¹H NMR | Aldehyde Proton (CHO): ~9.9 ppm (singlet). Phenolic Proton (OH): ~11.0 ppm (singlet, broad). Aromatic Protons: 7.0-7.6 ppm (multiplets). Allyl Protons: Vinyl (~5.9 ppm, m), Terminal (~5.1 ppm, m), Methylene (~3.4 ppm, d).[9] | The chemical shifts are highly diagnostic. The downfield shifts of the aldehyde and phenolic protons are characteristic. The splitting patterns and integration of the allyl group protons confirm its presence and structure. |

| ¹³C NMR | Aldehyde Carbonyl: ~196 ppm. Phenolic Carbon (C-OH): ~160 ppm. Aromatic Carbons: 118-140 ppm. Allyl Carbons: ~136 ppm (internal C=C), ~116 ppm (terminal C=C), ~30 ppm (CH₂). | Provides a map of the carbon skeleton, confirming the number and type of carbon atoms in the molecule. |

| FT-IR | O-H Stretch: 3100-3300 cm⁻¹ (broad, due to H-bonding).[10] C-H Stretch (Aldehyde): 2750-2850 cm⁻¹ (often two weak bands).[10] C=O Stretch (Aldehyde): ~1670 cm⁻¹.[10] C=C Stretch (Aromatic): 1450-1600 cm⁻¹. | Vibrational spectroscopy is excellent for identifying key functional groups. The broad OH stretch and the characteristic aldehyde C=O and C-H stretches are key indicators of a successful synthesis. |

| Mass Spec (MS) | Molecular Ion Peak (M⁺): m/z = 162.07. | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11][12] |

Synthetic Pathways to Key Derivatives and Analogs

The true power of the this compound scaffold lies in its facile derivatization at three key positions: the aldehyde, the phenol, and the allyl group.

Caption: Key derivatization pathways for the core scaffold.

Derivatization via the Aldehyde Functionality

The aldehyde group is highly reactive and serves as the primary site for generating a wide range of derivatives.

-

Schiff Bases (Imines): Condensation with primary amines is one of the most common derivatizations.[13] The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in a solvent like ethanol. The resulting Schiff bases are important for their biological activities and as ligands in coordination chemistry.[14][15]

-

Chalcones: Base-catalyzed Claisen-Schmidt condensation with acetophenones yields chalcones. These compounds are well-known for their anticancer and anti-inflammatory properties.

-

Reduction to Alcohols: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation can alter the compound's biological activity and solubility.

Modification of the Phenolic Hydroxyl Group

-

Etherification: The hydroxyl group can be converted to an ether, for example, through benzylation using benzyl chloride.[16] This modification can be used to probe the importance of the hydroxyl group for biological activity or to protect it during subsequent reactions.

-

Crown Ether Formation: The scaffold can be incorporated into macrocyclic structures, such as crown ethers, which have applications in ion sensing and phase-transfer catalysis.[17]

Applications in Drug Discovery and Materials Science

Derivatives of this compound have shown promise in a variety of high-value applications.

As Antimicrobial and Antifungal Agents

The aldehyde and its derivatives, particularly Schiff bases, have demonstrated significant antimicrobial activity.[18] The imine group (-C=N-) in Schiff bases is often essential for their biological action.[15] These compounds can disrupt bacterial cell membranes and inhibit crucial enzymatic processes.[18]

As Anticancer and Antioxidant Compounds

-

Anticancer Activity: Numerous salicylaldehyde derivatives have been investigated as anticancer agents.[16][19] For instance, this compound has shown cytotoxic effects against HL-60 leukemia cells and HeLa cervical cancer cells.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death), potentially through the chelation of metal ions essential for cancer cell survival or by modulating signaling pathways like the MAPK pathway.[1][2]

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger. The antioxidant potential of these compounds can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[14][15]

As Fluorescent Probes and Chemical Sensors

The reaction of the aldehyde with specific amines can lead to a "turn-on" fluorescence response.[20] For example, reaction with a non-fluorescent amine can form a highly fluorescent Schiff base, providing a sensitive method for detecting aldehydes or specific amines.[21] This principle is used to design chemosensors for environmental monitoring and biological imaging.[22]

Detailed Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods.[5]

Step 1: Synthesis of 2-(Allyloxy)benzaldehyde

-

To a solution of salicylaldehyde (1.0 eq) in acetone (10 mL per 1 g of salicylaldehyde) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.1 eq) dropwise to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(allyloxy)benzaldehyde as an oil. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2: Thermal Claisen Rearrangement

-

Place the crude 2-(allyloxy)benzaldehyde in a round-bottom flask equipped with a reflux condenser.

-

Heat the oil in an oil bath at 200-220°C for 3-5 hours. The reaction can be monitored by TLC by observing the disappearance of the starting material and the appearance of a new, more polar spot.

-

Cool the reaction mixture to room temperature. The crude product, this compound, will be a dark oil.

-

Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a pale yellow oil.

Protocol: Synthesis of a Representative Schiff Base Derivative

-

Dissolve this compound (1.0 eq) in absolute ethanol (5 mL).

-

In a separate flask, dissolve the desired primary amine (e.g., aniline) (1.0 eq) in absolute ethanol (5 mL).

-

Add the amine solution to the aldehyde solution with stirring.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux for 2-4 hours. The formation of the product is often indicated by a color change and/or the precipitation of a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Future Outlook and Emerging Trends

The versatility of the this compound scaffold continues to attract significant research interest. Future directions include:

-

Asymmetric Catalysis: Development of chiral derivatives for use as ligands in enantioselective synthesis.

-

Polymer-Supported Reagents: Grafting these molecules onto polymer backbones to create recyclable catalysts and ion-capture agents.[17]

-

Advanced Materials: Incorporation into conjugated polymers for optoelectronic applications or as cross-linking agents in novel materials.

-

Targeted Drug Delivery: Conjugation to targeting moieties to deliver cytotoxic derivatives specifically to cancer cells, minimizing side effects.

This guide serves as a foundational resource for researchers looking to explore the rich chemistry and diverse applications of this compound and its analogs. The combination of straightforward synthesis, versatile reactivity, and significant biological activity ensures that this scaffold will remain a cornerstone of innovation in chemical and biomedical sciences.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Allyl-3-hydroxybenzaldehyde | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A fluorescent sensor array based on three kinds of carbon dots for identification of hydroxybenzaldehyde and nitrobenzaldehyde isomers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Multifaceted Role of Salicylaldehydes in Modern Medicinal Chemistry: A Technical Guide

Abstract

Salicylaldehyde, a seemingly simple aromatic aldehyde, serves as a privileged scaffold in medicinal chemistry, giving rise to a vast and diverse array of derivatives with significant therapeutic potential. Its unique structural features—an ortho-phenolic hydroxyl group and a reactive aldehyde function—provide a versatile platform for the synthesis of complex molecules that can interact with a multitude of biological targets. This technical guide offers an in-depth exploration of the medicinal chemistry applications of salicylaldehydes, moving beyond a mere catalog of activities to provide a rationale-driven narrative for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where salicylaldehyde derivatives have made a significant impact, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. The discourse will emphasize the causality behind synthetic strategies, the nuances of structure-activity relationships (SAR), and the mechanistic underpinnings of their biological effects. This guide is designed to be a self-validating system of knowledge, with detailed experimental protocols, data-rich tables, and visual diagrams to elucidate complex concepts, all grounded in authoritative, verifiable references.

Introduction: The Enduring Legacy of the Salicylaldehyde Scaffold

The salicylaldehyde core, characterized by an intramolecular hydrogen bond between the phenolic proton and the aldehyde oxygen, imparts a degree of conformational rigidity and specific electronic properties that are highly advantageous for molecular recognition by biological macromolecules. This inherent structural feature, combined with the synthetic tractability of the aldehyde group, has made it a focal point in the design of novel therapeutic agents. The most common and fruitful derivatization strategy involves the condensation of the aldehyde with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents, enabling fine-tuning of physicochemical properties and biological activity.

The resulting Schiff bases and hydrazones are not merely passive extensions of the salicylaldehyde core; the azomethine (-C=N-) linkage is a critical pharmacophoric element. It can participate in hydrogen bonding, coordinate with metal ions, and contribute to the overall electronic and steric profile of the molecule. This guide will explore how chemists have leveraged these features to develop potent and selective agents against a variety of diseases.

Anticancer Applications: Targeting Proliferation and Survival

Salicylaldehyde derivatives, particularly hydrazones, have emerged as a promising class of anticancer agents with potent activity against both hematological malignancies and solid tumors.[1][2]

Salicylaldehyde Hydrazones: A Versatile Anticancer Scaffold

Research has consistently shown that the condensation of salicylaldehydes with various acyl hydrazides produces hydrazones with significant antiproliferative effects.[2] These compounds have been found to decrease DNA synthesis and inhibit cell proliferation across a range of human and rodent cell lines.[2]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency and selectivity of salicylaldehyde hydrazones are exquisitely sensitive to the substitution pattern on both the salicylaldehyde and the hydrazide moieties.[1][2]

-

Substitution on the Salicylaldehyde Ring: The introduction of methoxy (-OCH3) groups has been a particularly fruitful strategy. 3-Methoxysalicylaldehyde-derived hydrazones exhibit strong cytotoxic effects against leukemic cell lines, such as acute myeloid leukemia (AML) HL-60 cells.[2][3] Shifting the methoxy group to the 5-position can lead to remarkable activity against solid tumors like the MCF-7 breast cancer cell line, with IC50 values in the low micromolar to nanomolar range.[1][2][3] Halogenation, such as the introduction of a bromine atom at the 5-position, has also been shown to enhance activity against T-cell leukemic and myeloid cell lines.[1]

-

Substitution on the Hydrazide Moiety: The nature of the aromatic ring in the hydrazide component also plays a crucial role. Phenyl and pyridinyl-substituted hydrazones generally exhibit higher anticancer efficiency compared to their 4-hydroxyphenyl counterparts.[2]

A study on dimethoxy derivatives of salicylaldehyde benzoylhydrazone demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with exceptional selectivity, showing no toxicity to normal human embryonic kidney HEK-293 cells.[1][4] This highlights the potential for developing tumor-specific therapies with wider therapeutic windows.

Mechanism of Action:

While the precise mechanisms are still under investigation for many derivatives, some salicylaldehyde hydrazones are believed to exert their anticancer effects through the inhibition of critical cellular targets. For instance, in silico modeling has suggested that certain dimethoxy hydrazones may interact with the ATP binding site of human cAbl kinase, a key target in the treatment of chronic myeloid leukemia.[1][5] Another important mechanism for some derivatives, such as salicylaldehyde isonicotinoyl hydrazone (SIH), is iron chelation, which can disrupt cellular processes that are highly dependent on this metal, such as DNA synthesis.[6]

Data Presentation: Anticancer Activity of Salicylaldehyde Hydrazones

| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |

| 5-Methoxy-salicylaldehyde Hydrazones | MCF-7 (Breast) | 0.91–3.54 | Methoxy at C5 | [2][3] |

| Dimethoxy Benzoylhydrazones | Leukemic cell lines | Low µM to nM | Methoxy on both rings | [1][4] |

| 5-Bromo-salicylaldehyde Hydrazones | SKW-3, HL-60 (Leukemia) | Not specified | Bromo at C5 | [1] |

Experimental Protocol: Synthesis of a Representative Salicylaldehyde Hydrazone

This protocol describes a general method for the synthesis of 4-methoxysalicylaldehyde-based hydrazones via Schiff base condensation.[3]

Materials:

-

4-Methoxysalicylaldehyde

-

Appropriate acyl hydrazide (e.g., benzoylhydrazine)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve 10 mmol of 4-methoxysalicylaldehyde in 50 mL of ethanol in a round-bottom flask.

-

Add a stoichiometric amount (10 mmol) of the selected acyl hydrazide to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The structure and purity of the synthesized hydrazone are confirmed by spectroscopic techniques (IR, 1H NMR, 13C NMR) and elemental analysis.[3]

Logical Workflow for Hydrazone Synthesis and Evaluation

Caption: Workflow for the synthesis and anticancer evaluation of salicylaldehyde hydrazones.

Antimicrobial Applications: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Salicylaldehyde derivatives, particularly Schiff bases, have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[7][8][9]

Salicylaldehyde Schiff Bases as Antimicrobial Agents

The condensation of salicylaldehydes with various primary amines yields Schiff bases that often possess enhanced antimicrobial properties compared to the parent aldehyde.[7][10] Unsubstituted salicylaldehyde itself has minimal antimicrobial activity, but the addition of substituents to the aromatic ring can dramatically increase its potency.[9][11]

Structure-Activity Relationship (SAR) Insights:

-

Substituents are Key: For high antimicrobial activity, substituents on the salicylaldehyde ring are required.[9]

-

Potent Substituents: Halogenated (e.g., chloro, bromo), nitro-substituted, and further hydroxylated salicylaldehydes display highly potent activity against a panel of microbes including Staphylococcus species, Candida albicans, and Aspergillus niger.[9][12]

-

Dihalogenation: Dihalogenation of the salicylic moiety in Schiff bases derived from sulfadiazine generally improves both antibacterial and antifungal activity.[13]

-

Metal Complexation: The antimicrobial potency of salicylaldehyde Schiff bases can often be enhanced upon chelation with metal ions.[10][14]

A systematic study of 23 different substituted salicylaldehydes revealed that their structure-activity relationships were distinct for different microbes, suggesting the potential for developing narrow-spectrum agents.[9] For example, 4,6-dimethoxysalicylaldehyde showed considerable activity against C. albicans but minimal activity against bacteria.[9]

Antifungal and Anti-mycotoxigenic Effects

Beyond direct antimicrobial action, certain salicylaldehyde compounds have shown efficacy in controlling fungal growth on crops and inhibiting the production of harmful mycotoxins like aflatoxin.[15] Salicylaldehyde, as a plant-derived volatile compound, can act as a fumigant to prevent the growth of Aspergillus flavus on corn and pistachio kernels.[15] This application is particularly relevant for food safety and agricultural industries.

Mechanism of Action

The precise mechanism of antimicrobial action for salicylaldehydes is not fully elucidated but is thought to be multifactorial. One intriguing hypothesis suggests the involvement of proton exchange processes. A distinct correlation has been observed between the broadening of the NMR signal of the phenolic hydroxyl proton and the antimicrobial activity of salicylaldehydes.[16] This broadening is related to the speed of proton exchange, suggesting that this process may be involved in the mechanism of action, possibly by disrupting proton gradients across microbial membranes or interfering with enzymatic processes that are sensitive to proton transfer.[16]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. Salicylaldehyde derivatives have been investigated for their potential to mitigate these processes.

Dual-Action Derivatives

Salicylaldehyde can be derivatized into secondary amines that exhibit both antioxidant and anti-inflammatory activities.[17] In one study, a para-chloro-substituted secondary amine derivative of salicylaldehyde showed potent antioxidant activity in the ABTS assay, with an IC50 value of 5.14 µM, surpassing standard antioxidants like BHT and BHA.[17] The same compound also demonstrated moderate anti-inflammatory activity by inhibiting bovine serum albumin (BSA) denaturation.[17] This dual activity is highly desirable in a single therapeutic agent.

The antioxidant properties of salicylate derivatives may contribute to their anti-inflammatory effects through mechanisms beyond COX enzyme inhibition, such as direct radical scavenging.[18][19]

Modulation of Inflammatory Pathways

A salicylaldehyde derivative of pregabalin, known as pregsal, has been shown to suppress cytokine storms and associated inflammatory mediators in animal models of airway inflammation.[20] This suggests that salicylaldehyde derivatives can be designed to modulate specific inflammatory pathways, offering a targeted approach to treating inflammatory diseases like asthma.

Neuroprotective Applications: Combating Iron-Mediated Cell Death

Iron dysregulation in the brain is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as acute brain injuries.[21][22] Excess iron can trigger a specific form of regulated cell death called ferroptosis, which is characterized by uncontrolled lipid peroxidation.[22][23]

Salicylaldehyde Benzoylhydrazone as an Anti-Ferroptotic Agent

Salicylaldehyde benzoylhydrazone (SBH), a hydrazone with robust metal-chelating capacity, has recently been identified as a potent anti-ferroptotic agent.[21][23]

Mechanism of Action: SBH is thought to exert its neuroprotective effects by chelating excess iron, thereby preventing the iron-dependent accumulation of lipid hydroperoxides and subsequent oxidative cell death.[21]

-

In Vitro Evidence: In studies using HT22 hippocampal neurons exposed to an iron donor, SBH was shown to alleviate cell death, reduce intracellular iron and lipid peroxidation, and normalize the expression of genes that are hallmarks of ferroptosis.[21]

-

In Vivo Evidence: Using a zebrafish model of iron overload, SBH reduced mortality and toxicity and restored normal sensorimotor reflex behavior that was disrupted by excess iron.[21]

These findings position SBH and related salicylaldehyde-based iron chelators as promising therapeutic leads for neurological conditions associated with iron dyshomeostasis.[21]

Signaling Pathway: Ferroptosis and its Inhibition by SBH

Caption: Inhibition of the ferroptosis pathway by Salicylaldehyde Benzoylhydrazone (SBH).

Conclusion and Future Perspectives

The salicylaldehyde scaffold has proven to be an exceptionally fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. From potent and selective anticancer hydrazones to broad-spectrum antimicrobial Schiff bases, anti-inflammatory agents, and novel neuroprotectants that combat ferroptosis, the applications are both broad and profound.

The future of salicylaldehyde-based drug discovery lies in a more rational, mechanism-driven approach. A deeper understanding of the specific molecular targets and pathways modulated by these compounds will be crucial. The integration of computational modeling with synthetic chemistry and biological testing will accelerate the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. As we continue to unravel the complexities of human disease, the versatile and venerable salicylaldehyde scaffold is poised to remain a cornerstone of therapeutic innovation.

References

-

Dimethoxy derivatives of salicylaldehyde benzoylhydrazone containing a methoxy group on both aromatic rings were designed and synthesized. In vitro evaluation of dimethoxy hydrazones demonstrated potent activity against the leukemic cell lines at low micro- and nanomolar concentrations. (Source: MDPI, [Link])

-

Potucková E, Hrušková K, Bureš J, Kovaříková P, Špirková IA, et al. (2014) Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. PLoS ONE 9(11): e112059. (Source: SciSpace, [Link])

-

The designed compounds were found to have appropriate drug likeness and showed anticancer activities in all cell lines tested; particularly, two of them exhibited remarkable anticancer activity in nanomolar concentrations on the leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells. (Source: PMC - NIH, [Link])

-

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a lipophilic, tridentate iron chelator with marked anti-oxidant and modest cytotoxic activity against neoplastic cells. (Source: ResearchGate, [Link])

-

In silico modeling identified likely interactions with the target, human cAbl kinase, and suggested a possible mechanism for their antileukemic activity. (Source: ResearchGate, [Link])

-

Dimethoxy derivatives of salicylaldehyde benzoylhydrazone containing a methoxy group on both aromatic rings were designed and synthesized. The compounds were obtained in high yields, and their structures were confirmed by elemental analysis and various spectral techniques. (Source: Preprints.org, [Link])

-

Hafiz Muhammad Adeel-Sharif, D. Ahmed, Hira Mir. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences. 2015. (Source: Semantic Scholar, [Link])

-

The anti-microbial activities of synthesized Schiff bases were determined in terms of zones of inhibition and minimum inhibitory concentrations (MICs). All the bases showed moderate to good activities against all the tested microorganisms. (Source: Europe PMC, [Link])

-

Six secondary amine derivatives derived from salicylaldehyde (SA) were successfully synthesized in good to excellent yields and evaluated for their biological activities. The synthesized compounds exhibited remarkable antioxidant properties. (Source: MDPI, [Link])

-

The antibacterial potency of Schiff bases increased upon chelation/complexation against tested bacterial stain. (Source: International Journal of Recent Scientific Research, [Link])

-

A new efficient and environmental friendly procedure for the synthesis of a series of salicylaldehyde-based schiff bases under microwave irradiation is described. (Source: Semantic Scholar, [Link])

-

In general, dihalogenation of the salicylic moiety improved the antibacterial and antifungal activity but also increased the cytotoxicity, especially with an increasing atomic mass. (Source: PubMed, [Link])

-

Several aldehydes, most notably halogenated, nitro-substituted and hydroxylated salicylaldehydes, displayed highly potent activity against the microbes studied, giving inhibitory zones up to 49 mm in diameter. (Source: PubMed, [Link])

-

Shortening the linker to form salicylaldehyde increases the compound's antifungal activity. (Source: Medicinal Chemistry Lectures Notes, [Link])

-

The 4-methoxysalicylaldehyde-based hydrazones were synthesized by the reaction of Schiff base condensation in ethanol, as previously described. (Source: MDPI, [Link])

-

Salicylaldehyde benzoylhydrazone (SBH) is a specialised hydrazone agent, known for its antibacterial and anticancer properties. It has robust metal-chelating capacity, with a particular affinity for complexing with iron and copper. The current study sought to investigate the potential of SBH to act as an anti-ferroptotic agent. (Source: PubMed, [Link])

-

Pregsal is a novel salicylaldehyde derivative of pregabalin... and dose-dependent (50, 75, 100 mg/kg) antipyretic, analgesic and anti-inflammatory activities were found. (Source: Journal of King Saud University - Science, [Link])

-

A systematic survey of the antimicrobial properties of substituted salicylaldehydes and some related aromatic aldehydes is reported. (Source: ResearchGate, [Link])

-

The antifungal activity of salicylaldehyde hydrazones, hydrazides and sulfohydrazides was evaluated against Candida albicans and Candida glabrata. (Source: Bohrium, [Link])

-

3,5-Dihalogenated and nitro-substituted congeners are especially effective, while salicylaldehyde itself is practically inactive. (Source: ResearchGate, [Link])

-

Salicylaldehyde and 4-isopropyl-3-methylphenol can be used as potential antifungal and anti-mycotoxigenic agents for crops/foods to be processed. (Source: MDPI, [Link])

-

We report here a distinct correlation between broadening of the NMR signal of the hydroxyl proton of salicylaldehydes and their activity against several types of bacteria and fungi. (Source: PubMed, [Link])

-

Salicylaldehyde benzoylhydrazone (SBH) is a specialised hydrazone agent, known for its antibacterial and anticancer properties. It has robust metal-chelating capacity, with a particular affinity for complexing with iron and copper. (Source: ResearchGate, [Link])

-

Hydrazones and their derivatives are known to possess an array of biological activities...such as their application as antibacterial and anticancer therapeutics, are becoming increasingly recognised. (Source: PubMed Central, [Link])

-

The synthesis and antioxidant evaluation by DPPH scavenging of a series of salicylic acid derivatives is described. (Source: PubMed, [Link])

-

The synthesis and antioxidant evaluation by DPPH scavenging of a series of salicylic acid derivatives is described. (Source: ResearchGate, [Link])

Sources

- 1. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation | MDPI [mdpi.com]

- 2. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ddg-pharmfac.net [ddg-pharmfac.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]

- 8. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. recentscientific.com [recentscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]

- 15. The Inhibitory Activity of Salicylaldehyde Compounds on Aspergillus Species and Their Effects on Aflatoxin Production and Crop Seed Germination [mdpi.com]

- 16. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Suppression of cytokine storm and associated inflammatory mediators by salicylaldehyde derivative of pregabalin: An innovative perspective for alleviating airway inflammation and lung remodeling - Journal of King Saud University - Science [jksus.org]

- 21. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Versatile Intermediate: A Technical Guide to 3-Allyl-2-hydroxybenzaldehyde in Synthetic Chemistry

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 3-Allyl-2-hydroxybenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a powerful and versatile building block, particularly in the realms of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a nucleophilic hydroxyl group, an electrophilic aldehyde, and a readily functionalizable allyl group—provides a rich platform for a diverse array of chemical transformations.

This technical guide offers an in-depth exploration of this compound as a synthetic intermediate, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, providing field-proven insights to empower your synthetic endeavors. We will explore its synthesis, key reactions, and applications, with a focus on practical, reproducible methodologies and the underlying chemical principles.

Core Synthesis: The Elegance of the Claisen Rearrangement

The most common and efficient route to this compound is through a thermally induced[1][1]-sigmatropic rearrangement, specifically the Claisen rearrangement of 2-allyloxybenzaldehyde. This reaction is a testament to the power of pericyclic reactions in forging carbon-carbon bonds with high regioselectivity.

The synthesis begins with the Williamson ether synthesis, where the phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide. This nucleophile then readily displaces a halide from an allyl halide (e.g., allyl bromide) to yield the key precursor, 2-allyloxybenzaldehyde.

Upon heating, typically in a high-boiling solvent, the 2-allyloxybenzaldehyde undergoes the concerted Claisen rearrangement. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, proceeding through a cyclic six-membered transition state. A subsequent tautomerization of the resulting dienone intermediate rearomatizes the ring to furnish the thermodynamically stable this compound. A notable application of this intermediate is in the synthesis of the pharmaceutical agent Treprostinil.[2]

Visualizing the Claisen Rearrangement

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the Claisen rearrangement.

Step 1: Synthesis of 2-Allyloxybenzaldehyde

-

To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

-

To this suspension, add allyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-allyloxybenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Claisen Rearrangement to this compound

-

Heat the crude 2-allyloxybenzaldehyde in a high-boiling solvent such as N,N-diethylaniline or in the absence of a solvent at a temperature of 180-220 °C.

-

Maintain this temperature for 3-5 hours. The progress of the rearrangement can be monitored by TLC.

-

After cooling, the resulting product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

| Parameter | Value/Observation |

| Starting Material | 2-Hydroxybenzaldehyde |

| Key Reagents | Allyl bromide, Potassium carbonate |

| Intermediate | 2-Allyloxybenzaldehyde |

| Reaction Type | Williamson Ether Synthesis, Claisen Rearrangement |

| Typical Yield | 70-85% (overall) |

| Purification | Vacuum distillation or column chromatography |

The Synthetic Utility: Key Reactions and Transformations

The true value of this compound lies in the diverse reactivity of its functional groups, which can be selectively addressed to construct a wide range of molecular scaffolds.

Schiff Base Formation: A Gateway to Bioactive Molecules and Metal Complexes

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting Schiff bases are not merely synthetic curiosities; they are often biologically active molecules themselves and serve as versatile ligands for the synthesis of metal complexes. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom plays a crucial role in the stability and properties of these compounds.

Visualizing Schiff Base Formation

Caption: General scheme for Schiff base formation.

Representative Protocol: Synthesis of a this compound Schiff Base

-

Dissolve this compound (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

-

To this solution, add the primary amine (1.0 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Metal Complexation: Crafting Catalysts and Biologically Active Agents

The Schiff bases derived from this compound are excellent chelating ligands, capable of coordinating with a variety of metal ions through the phenolic oxygen and the imine nitrogen atoms. This has led to the development of a vast library of metal complexes with interesting catalytic, magnetic, and biological properties. These complexes have found applications in areas such as catalysis, materials science, and as potential therapeutic agents.

Representative Protocol: Synthesis of a Metal Complex with a this compound Schiff Base Ligand

-

Dissolve the Schiff base ligand (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF).

-

In a separate flask, dissolve the metal salt (e.g., copper(II) acetate, nickel(II) chloride) (0.5 eq. for a 2:1 ligand-to-metal ratio) in the same solvent.

-

Add the metal salt solution dropwise to the stirred solution of the ligand at room temperature or with gentle heating.

-

A precipitate of the metal complex usually forms immediately or after a short period of stirring.

-

Continue stirring for 1-2 hours to ensure complete complexation.

-

Collect the solid complex by filtration, wash with the solvent and then with a low-boiling solvent like diethyl ether, and dry in a desiccator over a suitable drying agent.

| Reaction Type | Key Reagents | Product Class | Potential Applications |

| Schiff Base Formation | Primary amines | Imines | Bioactive molecules, Ligands for metal complexes |

| Metal Complexation | Metal salts (e.g., Cu(II), Ni(II), Co(II)) | Metal-Schiff base complexes | Catalysis, Materials, Medicinal chemistry |

| Cyclization Reactions | Various reagents | Heterocyclic compounds | Pharmaceuticals, Agrochemicals |

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a number of biologically active compounds and approved drugs. The ability to readily introduce and modify the allyl group, coupled with the reactivity of the aldehyde and hydroxyl functionalities, makes it an attractive starting material for the synthesis of complex pharmaceutical agents.

One notable example is the use of this compound as a key intermediate in the synthesis of Treprostinil , a prostacyclin analogue used for the treatment of pulmonary arterial hypertension.[2] The synthesis involves the Claisen rearrangement to install the allyl group, which is then further elaborated to construct the complex side chain of the drug molecule.

Furthermore, the Schiff bases and their metal complexes derived from this compound have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The lipophilicity imparted by the allyl group can enhance the cell permeability of these compounds, potentially leading to improved therapeutic efficacy.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist